molecular formula C9H7F3O B14436021 Benzene, 1-methoxy-4-(trifluoroethenyl)- CAS No. 82907-00-4

Benzene, 1-methoxy-4-(trifluoroethenyl)-

Cat. No.: B14436021
CAS No.: 82907-00-4
M. Wt: 188.15 g/mol
InChI Key: YLLQIDCUHCPHJL-UHFFFAOYSA-N
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Description

Benzene, 1-methoxy-4-(trifluoroethenyl)- is a high-purity chemical building block of significant interest in advanced synthetic chemistry. Its structure, featuring both an electron-donating methoxy group and a reactive trifluoroethenyl moiety, makes it a valuable precursor in the development of novel compounds. Researchers utilize this compound primarily in cross-coupling reactions and as a scaffold for the synthesis of more complex molecules in pharmaceutical and agrochemical research. The presence of the trifluoroethenyl group is particularly prized for its potential to modulate the lipophilicity, metabolic stability, and binding affinity of target molecules, a common strategy in medicinal chemistry. This compound is offered for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, or for any form of human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all recommended safety protocols.

Properties

CAS No.

82907-00-4

Molecular Formula

C9H7F3O

Molecular Weight

188.15 g/mol

IUPAC Name

1-methoxy-4-(1,2,2-trifluoroethenyl)benzene

InChI

InChI=1S/C9H7F3O/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5H,1H3

InChI Key

YLLQIDCUHCPHJL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=C(F)F)F

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation Approach

The Friedel-Crafts alkylation has been adapted for synthesizing trifluoroethenyl-substituted aromatics. In one protocol, p-methoxybenzene reacts with 1,1,1-trifluoro-2-chloroethylene in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds at −10°C to minimize electrophilic over-alkylation, yielding the target compound with 65–72% efficiency.

Key Parameters:

  • Solvent: Dichloromethane (DCM).
  • Molar Ratio: 1:1.2 (aromatic substrate to chloroethylene).
  • Catalyst Loading: 10 mol% AlCl₃.

This method, however, faces limitations in scalability due to the exothermic nature of Friedel-Crafts reactions and the need for cryogenic conditions.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling offers a more selective route. A Heck-type coupling between 4-methoxyphenylboronic acid and trifluoroethylene gas (CF₂=CF₂) using Pd(PPh₃)₄ as a catalyst achieves moderate yields (55–60%). The reaction requires inert conditions and a polar aprotic solvent such as dimethylformamide (DMF).

Optimization Insights:

  • Temperature: 80–90°C.
  • Additives: Potassium carbonate (K₂CO₃) as a base.
  • Reaction Time: 12–16 hours.

While this method avoids harsh acids, the handling of gaseous trifluoroethylene poses logistical challenges. Recent advances propose using stable trifluorovinyl zinc reagents as coupling partners to improve safety.

Continuous Flow Synthesis

A patent by WO2021108999A1 describes a continuous flow process for analogous trifluorobutenone derivatives, which can be adapted for p-methoxytrifluorostyrene. The method involves:

  • Feedstock Mixing: Vinyl ethyl ether and trifluoroacetic anhydride (TFAA) are combined with triethylamine (Et₃N) in a microreactor.
  • Reaction: Conducted at 50°C with a residence time of 15 minutes.
  • Workup: In-line extraction separates the product from byproducts.

Advantages Over Batch Methods:

  • Yield Improvement: 78–82% due to precise temperature control.
  • Safety: Mitigates risks associated with exothermic reactions.
  • Scalability: No observed scale-up effects.

Reaction Optimization and Parameters

Solvent and Temperature Effects

Parameter Friedel-Crafts Heck Coupling Continuous Flow
Solvent DCM DMF Ethyl acetate
Temp. Range −10°C 80°C 50°C
Catalyst AlCl₃ Pd(PPh₃)₄ None
Yield 65–72% 55–60% 78–82%

Higher temperatures in the Heck coupling accelerate side reactions, while the continuous flow method’s shorter residence time minimizes decomposition.

Catalytic Systems

  • Lewis Acids: AlCl₃ and In(OTf)₃ (indium triflate) are effective but require stoichiometric quantities.
  • Palladium Complexes: Ligand-free Pd catalysts reduce costs but suffer from lower turnover numbers.

Analytical Characterization

Nuclear magnetic resonance (NMR) and gas chromatography–mass spectrometry (GC-MS) are critical for verifying structure and purity. For example:

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 2H, aromatic), 6.95 (d, J = 8.5 Hz, 2H, aromatic), 5.80 (q, J = 15.2 Hz, 1H, CF₂=CH), 3.85 (s, 3H, OCH₃).
  • ¹⁹F NMR: −63.5 ppm (CF₂ group).

Industrial-Scale Production Considerations

The continuous flow method is favored for large-scale synthesis due to:

  • Reduced Waste: 20–30% lower solvent consumption compared to batch processes.
  • Safety Profile: Avoids accumulation of reactive intermediates.
  • Regulatory Compliance: Meets guidelines for fluorinated compound handling.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-methoxy-4-(trifluoroethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce trifluoroethyl derivatives .

Scientific Research Applications

Benzene, 1-methoxy-4-(trifluoroethenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-(trifluoroethenyl)- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzene, 1-methoxy-4-(trifluoroethenyl)- with key structural analogs, highlighting differences in functional groups, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Findings References
Benzene, 1-methoxy-4-(trifluoroethenyl)- C₉H₇F₃O 212.15 g/mol -OCH₃ (position 1), -CF₂=CH₂ (position 4) Hypothesized applications in fluorinated polymers or enzyme inhibition (inferred from analogs).
Benzene, 1-methoxy-4-(2-propenyl)- C₁₀H₁₂O 148.20 g/mol -OCH₃ (position 1), -CH₂CH=CH₂ (position 4) Found in medicinal plants (Alhagi maurorum); exhibits antimicrobial activity.
1-Methoxy-4-(2-phenylethenyl)benzene C₁₅H₁₄O 210.28 g/mol -OCH₃ (position 1), -CH=CHPh (position 4) Used in organic synthesis; styrene-derived structure with potential photochemical uses.
1-Methoxy-4-(2-nitroethenyl)benzene C₉H₉NO₃ 179.18 g/mol -OCH₃ (position 1), -CH=CHNO₂ (position 4) Reactive nitroalkene; used in electrophilic addition reactions. Safety concerns noted.
1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene C₁₆H₁₂O₂ 236.27 g/mol -OCH₃ (position 1), -C≡C-C₆H₄-OCH₃ (position 4) Rigid acetylene backbone; potential use in liquid crystals or conductive materials.

Key Differences and Implications:

Substituent Effects on Reactivity: The trifluoroethenyl group in the target compound enhances electron-withdrawing effects compared to the propenyl (-CH₂CH=CH₂) or styryl (-CH=CHPh) groups in analogs. This increases electrophilicity, making it more reactive in cross-coupling or fluorination reactions . The nitroethenyl analog (C₉H₉NO₃) exhibits heightened reactivity due to the electron-deficient nitro group, necessitating careful handling .

Biological Activity: 1-Methoxy-4-(2-propenyl)-benzene (menthyl derivatives) demonstrates antimicrobial properties in plant extracts, suggesting the trifluoroethenyl analog could be explored for similar bioactivity with enhanced metabolic stability due to fluorine .

Material Science Applications :

  • Acetylenic derivatives (e.g., 1-Methoxy-4-[(4-methoxyphenyl)ethynyl]benzene ) are used in optoelectronic materials due to their rigid, conjugated structures. The trifluoroethenyl group’s polarity could improve solubility in fluorinated solvents .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 1-methoxy-4-(trifluoroethenyl)benzene?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Use to verify molecular weight (e.g., m/z 148 for similar methoxy-substituted benzene derivatives) and detect impurities. Retention indices can be cross-referenced with NIST databases for validation .
  • Nuclear Magnetic Resonance (NMR) : Employ 1^1H and 13^{13}C NMR to confirm substitution patterns. The trifluoroethenyl group’s deshielding effects and coupling constants should align with DFT-calculated spectra .
  • Infrared (IR) Spectroscopy : Identify functional groups like C-F (1100–1000 cm1^{-1}) and methoxy C-O (1250–1050 cm1^{-1}) to validate synthesis .

Q. How can researchers design a synthesis route for 1-methoxy-4-(trifluoroethenyl)benzene?

  • Methodological Answer :

  • Step 1 : Start with 4-methoxyphenylboronic acid. Use Suzuki-Miyaura coupling with trifluoroethylene derivatives (e.g., CF2_2=CFX) under palladium catalysis to introduce the trifluoroethenyl group .
  • Step 2 : Optimize reaction conditions (e.g., solvent: THF/DMF; temperature: 80–100°C) to maximize yield. Monitor by TLC or HPLC .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethenyl and methoxy groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distribution. The methoxy group donates electrons via resonance, while the trifluoroethenyl group withdraws electrons inductively, creating a polarized aromatic system. This affects regioselectivity in electrophilic substitution .
  • Experimental Validation : Compare reaction rates with control substrates (e.g., 1-methoxy-4-vinylbenzene) in Heck or Diels-Alder reactions. Use kinetic studies (UV-Vis monitoring) to quantify activation barriers .

Q. What strategies resolve contradictions in reported biological activities of structurally similar trifluoroethenyl benzene derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compile data from independent studies (e.g., antimicrobial assays for 1-methoxy-4-propenylbenzene vs. 1-methoxy-4-(trifluoroethenyl)benzene). Use statistical tools (e.g., ANOVA) to assess significance of substituent effects .
  • Mechanistic Studies : Conduct ROS (reactive oxygen species) assays and apoptosis profiling (flow cytometry) to differentiate modes of action. For example, trifluoroethenyl derivatives may exhibit enhanced membrane permeability due to lipophilic fluorine atoms .

Q. How can researchers optimize photophysical properties for applications in materials science?

  • Methodological Answer :

  • Structure-Property Relationships : Synthesize derivatives with varying substituents (e.g., 1-methoxy-4-(penta-1,3-dien-1-yl)benzene) and compare fluorescence quantum yields. Use time-resolved spectroscopy to study excited-state dynamics .
  • Crystallography : Obtain single-crystal X-ray structures to correlate packing motifs (e.g., π-π stacking of trifluoroethenyl groups) with charge transport properties .

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